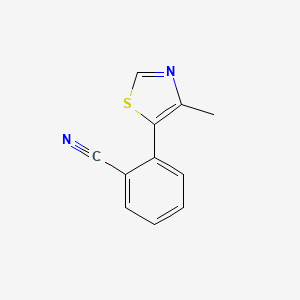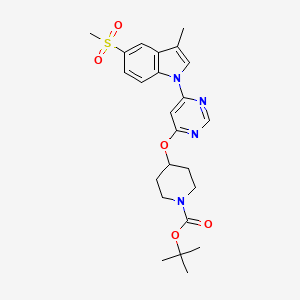
5-Ethoxy-2-methyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2-methyl-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. Oxazoles are commonly found in various natural products and synthetic pharmaceuticals, making them valuable in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-methyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through flow chemistry techniques. This method allows for the rapid and efficient production of oxazoles by using a packed reactor containing commercial manganese dioxide. The process involves the cyclodehydration of β-hydroxy amides at room temperature, followed by oxidative aromatization to form the oxazole .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethoxy-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the cleavage of the oxazole ring, resulting in open-chain products.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Substitution: Palladium-catalyzed direct arylation and other transition metal-catalyzed reactions.
Major Products Formed:
Oxidation: Formation of oxazolines and oxazoles.
Reduction: Open-chain products resulting from ring cleavage.
Substitution: Various substituted oxazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-2-methyl-1,3-oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Ethoxy-2-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form stable complexes with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity, inhibition of microbial growth, or interference with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison: 5-Ethoxy-2-methyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
32595-70-3 |
|---|---|
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
5-ethoxy-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C6H9NO2/c1-3-8-6-4-7-5(2)9-6/h4H,3H2,1-2H3 |
InChI-Schlüssel |
XIUYTOWSBLPGDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CN=C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13925229.png)



![2-(4-Fluoro-1-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13925241.png)






![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester](/img/structure/B13925280.png)

